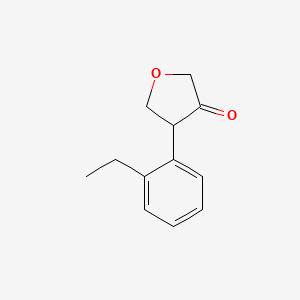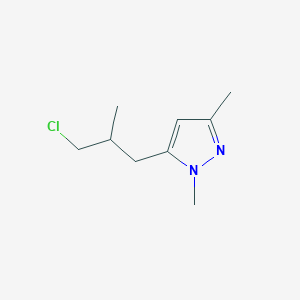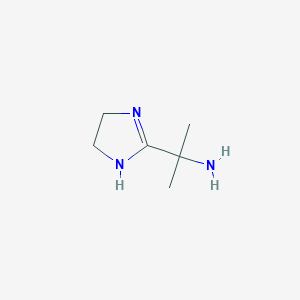
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate is an organic compound that belongs to the class of esters It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate typically involves the esterification of 2-ethyl-2-(1,3-thiazol-2-yl)butanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
化学反应分析
Types of Reactions
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-ethyl-2-(1,3-thiazol-2-yl)propanoate
- Ethyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate
- Methyl 2-methyl-2-(1,3-thiazol-2-yl)butanoate
Uniqueness
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate is unique due to its specific substitution pattern on the thiazole ring and the ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate |
InChI |
InChI=1S/C10H15NO2S/c1-4-10(5-2,9(12)13-3)8-11-6-7-14-8/h6-7H,4-5H2,1-3H3 |
InChI 键 |
OJZODGJONPCJGX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C1=NC=CS1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
amine](/img/structure/B13217241.png)

![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)






